1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride
Descripción
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated azepine ring. The dihydrochloride salt form enhances its aqueous solubility and stability, critical for pharmaceutical formulations. This compound is structurally related to neuropsychiatric agents, particularly serotonin receptor modulators. For instance, its derivative JNJ-18038683 (citrate salt) has been studied as a 5-HT2A receptor antagonist for treating mood disorders . The dihydrochloride form likely shares similar pharmacological properties but offers distinct physicochemical advantages due to its salt formulation.
Propiedades
IUPAC Name |
2,4,5,6,7,8-hexahydro-1H-pyrazolo[3,4-d]azepin-3-one;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O.2ClH/c11-7-5-1-3-8-4-2-6(5)9-10-7;;/h8H,1-4H2,(H2,9,10,11);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBMAABVFDZGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=C1C(=O)NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1609406-47-4 | |
| Record name | 1H,4H,5H,6H,7H,8H-pyrazolo[3,4-d]azepin-3-ol dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Métodos De Preparación
The synthesis of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride involves several steps. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires specific reagents and catalysts to facilitate the formation of the hexahydropyrazolo and azepin rings . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Aplicaciones Científicas De Investigación
1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and resulting in desired outcomes .
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Similar Compounds
The following table summarizes key similarities and differences between 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride and related compounds:
Structural and Functional Insights
- Core Scaffolds: The target compound and JNJ-18038683 share the pyrazoloazepine backbone but differ in substituents. JNJ-18038683 includes benzyl and 4-chlorophenyl groups, enhancing receptor selectivity . 8-OH-DPAT adopts a tetralin structure, prioritizing 5-HT1A agonism over 5-HT2A interactions . Ofloxacin N-Oxide and triazolopyridinones lack the pyrazoloazepine core, instead featuring quinolone or triazole-pyridine systems for antibiotic or impurity roles .
Salt Formulations :
- Dihydrochloride and hydrochloride salts (e.g., Ofloxacin N-Oxide) improve solubility and stability compared to citrate or hydrobromide salts. Citrate formulations require cyclodextrin for solubilization, whereas hydrochlorides are inherently more water-soluble .
- Correction factors for salt forms (e.g., 1.569 for citrate vs. 1.32 for hydrobromide) highlight the importance of salt-adjusted dosing in pharmacology .
- Pharmacological vs. Analytical Roles: The target compound and JNJ-18038683 are bioactive, targeting serotonin receptors. In contrast, Ofloxacin N-Oxide and triazolopyridinones are non-therapeutic impurities monitored during manufacturing .
Solubility and Stability Considerations
- Hydrochloride Salts : Superior aqueous solubility compared to citrate or hydrobromide salts, making them preferable for injectable formulations .
- Formulation Adjustments : JNJ-18038683 requires cyclodextrin for solubility, whereas 8-OH-DPAT is formulated in saline, reflecting differences in polarity and salt effects .
Regulatory and Manufacturing Relevance
- Impurity Profiles: Compounds like Ofloxacin N-Oxide Hydrochloride (Imp. F) and triazolopyridinones (Imp. D, E) are regulated to ≤0.1% in final drug products, emphasizing the need for rigorous quality control .
- Synthetic Byproducts: Halogenated substituents (e.g., bromo, chloro) in triazolopyridinones arise during piperazine functionalization, requiring stringent purification .
Q & A
Q. What are the recommended methods for synthesizing 1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride with high purity?
Methodological Answer: Synthesis typically involves multi-step optimization of reaction conditions (e.g., temperature, solvent polarity, and catalyst selection). Key steps include:
- Ring-closure reactions to form the pyrazolo-azepine core, often requiring anhydrous conditions to prevent hydrolysis.
- Purification via column chromatography or recrystallization to isolate the dihydrochloride salt form.
- Monitoring reaction progress using thin-layer chromatography (TLC) to ensure intermediate formation and minimize side products .
Critical Parameters:
| Parameter | Optimal Range |
|---|---|
| Temperature | 60–80°C (for cyclization) |
| Solvent | Dichloromethane or THF |
| Catalyst | Pd/C or Raney Nickel (for hydrogenation steps) |
Q. How should researchers validate the purity and structural integrity of this compound?
Methodological Answer: Follow pharmacopeial guidelines (e.g., USP) for purity validation:
- HPLC-UV with a C18 column and ammonium acetate buffer (pH 6.5) for quantification of the main peak (97–103% purity) .
- Mass spectrometry (MS) and ¹H/¹³C NMR to confirm molecular weight ([M+H]+) and structural motifs (e.g., pyrazolo ring protons at δ 7.2–8.1 ppm) .
- Karl Fischer titration to assess residual solvents (<0.1% water content) .
Q. What analytical techniques are suitable for impurity profiling?
Methodological Answer: Use hyphenated techniques to identify and quantify impurities:
- LC-MS/MS to detect trace impurities (e.g., des-chloro analogs or oxidation byproducts).
- Reference standards (e.g., Impurity D or E analogs) for spiking experiments to confirm retention times and fragmentation patterns .
Example Impurity Table:
| Impurity ID | Structure | Detection Limit (ppm) |
|---|---|---|
| Imp. D(BP) | 2-3-[4-(3-Bromo-phenyl)piperazin-1-yl]propyl-triazolo-pyridin-3-one | ≤0.15 |
| Imp. E(EP) | 9-Fluoro-3-methyl-7-oxo-10-(piperazin-1-yl)-benzoxazine-6-carboxylic acid | ≤0.10 |
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s pharmacological targets?
Methodological Answer:
- Molecular docking studies : Use the pyrazolo-azepine scaffold to screen against GPCR or kinase targets (e.g., serotonin receptors) .
- In vitro assays : Measure binding affinity (IC₅₀) via radioligand displacement assays in transfected HEK293 cells .
- Dose-response curves : Optimize using logarithmic concentrations (1 nM–100 µM) to assess efficacy and selectivity .
Q. What strategies resolve contradictions in pharmacological data across studies?
Methodological Answer:
- Replicate experiments under standardized conditions (e.g., buffer pH, cell line passage number).
- Cross-validate using orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) .
- Theoretical alignment : Link discrepancies to differences in receptor isoforms or allosteric modulation mechanisms .
Q. How can researchers optimize stability studies under varying pH and temperature conditions?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24 hours .
- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures .
Stability Data Example:
| Condition | Degradation Products | Half-Life (h) |
|---|---|---|
| pH 1.2 | Hydrolyzed azepine ring | 12.5 |
| pH 7.4 | Stable | >720 |
Q. What advanced techniques are recommended for studying metabolic pathways?
Methodological Answer:
Q. How should researchers address challenges in scaling up synthesis?
Methodological Answer:
- Process simulation : Use Aspen Plus or similar software to model heat transfer and mixing efficiency during hydrogenation steps .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) for particle size distribution and polymorphism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
